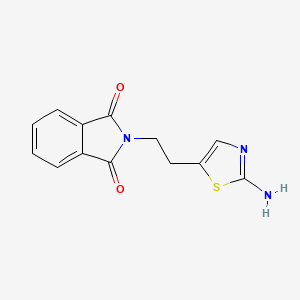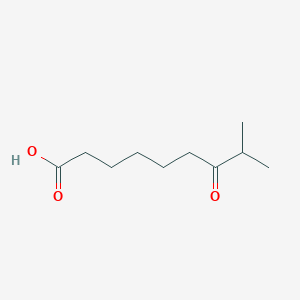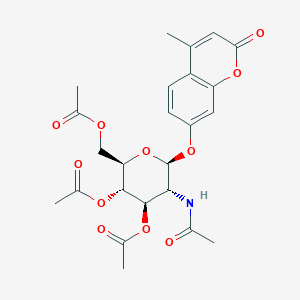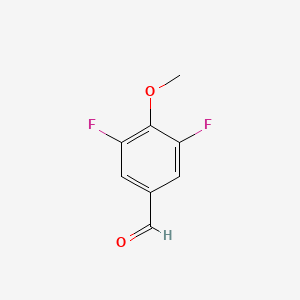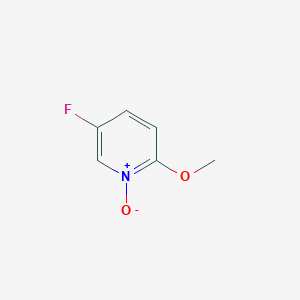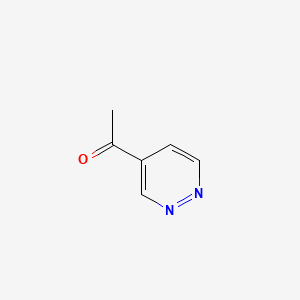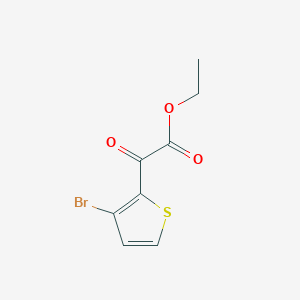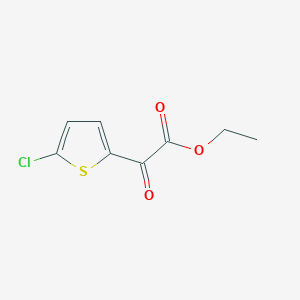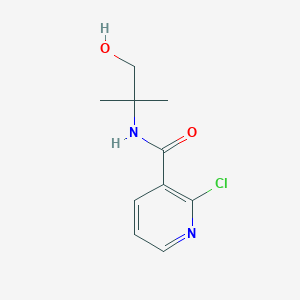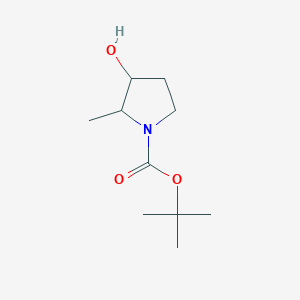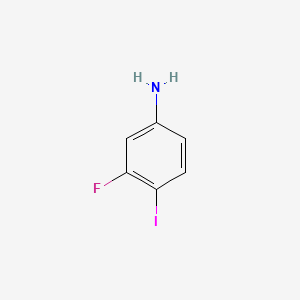
3-Fluoro-4-iodoaniline
Vue d'ensemble
Description
3-Fluoro-4-iodoaniline is an organic compound with the chemical formula C6H5FIN. It is a yellow crystalline powder at room temperature with a density of 2.25 g/cm³ and a melting point of 72-74°C . This compound is slightly soluble in water and has good solubility in many organic solvents such as ethanol, chloroform, and dichloromethane . It is widely used as an intermediate in the synthesis of various drugs and compounds due to its ability to participate in a variety of organic synthesis reactions .
Applications De Recherche Scientifique
3-Fluoro-4-iodoaniline has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound serves as an intermediate in the production of various drugs.
Agrochemicals: It is used in the synthesis of agrochemicals that protect crops from pests and diseases.
Dyestuffs: The compound is also used in the production of dyes for various industrial applications.
Safety and Hazards
Mécanisme D'action
Target of Action
3-Fluoro-4-iodoaniline is a key intermediate in the synthesis of pharmaceutically active peptide triazoles, which are potent inhibitors of Factor Xa . Factor Xa is an important drug target associated with the treatment of diverse cardiovascular diseases .
Mode of Action
It’s known that the compound is used in the synthesis of peptide triazoles, which inhibit factor xa . The inhibition of Factor Xa prevents the conversion of prothrombin to thrombin, thus inhibiting blood clot formation.
Biochemical Pathways
This compound is involved in the synthesis of peptide triazoles through a series of reactions including cycloaddition reactions, microwave-assisted organic synthesis, and copper nanoparticle catalysis . These reactions are part of the broader coagulation cascade in which Factor Xa plays a crucial role.
Result of Action
The primary result of the action of this compound, as part of peptide triazoles, is the inhibition of Factor Xa . This inhibition can prevent the formation of blood clots, making these compounds potentially useful in the treatment of cardiovascular diseases.
Analyse Biochimique
Biochemical Properties
3-Fluoro-4-iodoaniline plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit Factor Xa, an important enzyme in the coagulation cascade . The interaction with Factor Xa involves binding to the active site of the enzyme, thereby preventing the conversion of prothrombin to thrombin. This inhibition is crucial for its potential use as an anticoagulant.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in HEK293 and HeLa cells, this compound has been observed to inhibit cell proliferation by interfering with the MAPK/ERK signaling pathway . This disruption leads to altered gene expression and reduced cellular metabolism, ultimately affecting cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation of their functions. For instance, its binding to Factor Xa results in enzyme inhibition, which is crucial for its anticoagulant properties . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and oxidizing agents . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and altered metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and effectively inhibits Factor Xa, making it a potential candidate for anticoagulant therapy . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic products include 3-fluoro-4-hydroxyaniline and other conjugated metabolites. These metabolites can further participate in various biochemical reactions, affecting metabolic flux and metabolite levels in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects. The distribution pattern is influenced by factors such as tissue perfusion, binding affinity to transport proteins, and the presence of specific receptors.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and regulatory proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This localization is essential for its role in modulating cellular processes and biochemical reactions.
Méthodes De Préparation
3-Fluoro-4-iodoaniline can be synthesized through several methods. One common method involves the reaction of aniline iodide with boron trifluoride or its salts . The reaction conditions typically require an inert atmosphere and room temperature to ensure the stability of the compound. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are maintained .
Analyse Des Réactions Chimiques
3-Fluoro-4-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in aryl substitution reactions, where the iodine atom is replaced by other substituents.
Coupling Reactions: It is used in coupling reactions to form more complex molecules.
Amination Reactions: The compound can undergo amination reactions to introduce amino groups into the molecule.
Common reagents used in these reactions include palladium catalysts, boron trifluoride, and various organic solvents. The major products formed from these reactions are often intermediates for further synthesis of pharmaceuticals and other organic compounds .
Comparaison Avec Des Composés Similaires
3-Fluoro-4-iodoaniline can be compared with other halogenated anilines such as:
2-Fluoro-4-iodoaniline: Similar in structure but with the fluorine atom in a different position, affecting its reactivity and applications.
3-Fluoro-4-methylbenzonitrile: Another fluorinated compound with different functional groups, leading to varied applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
3-fluoro-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVVJHBHRIXJKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573117 | |
| Record name | 3-Fluoro-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656-66-6 | |
| Record name | 3-Fluoro-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
